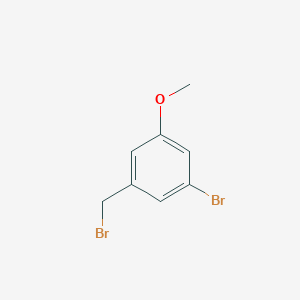

1-Bromo-3-(bromomethyl)-5-methoxybenzene

Overview

Description

1-Bromo-3-(bromomethyl)-5-methoxybenzene is a halogenated aromatic compound that features both bromine and methoxy functional groups on a benzene ring. This compound is structurally related to various other halogenated methoxybenzenes, which are known to be ubiquitous in the environment and can have both biogenic and anthropogenic origins . The presence of bromine atoms in particular suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a related compound, is reported to start from benzene and proceed through four straightforward steps, highlighting the potential for a similarly efficient synthesis of this compound . Additionally, the synthesis of complex molecules for biological applications, such as probes for amyloid plaques in Alzheimer's disease, often involves halogenated benzene derivatives, indicating the relevance of such compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be quite diverse, with different substituents leading to various physical and chemical properties. For example, the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene revealed different conformations in different crystalline environments, which could also be the case for this compound . X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes have shown a variety of packing motifs and interactions, such as C–H···Br and C–Br···π, which are likely to be relevant for understanding the structure of this compound .

Chemical Reactions Analysis

The presence of bromine atoms in this compound suggests that it could participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions. The comparison of different halomethyl benzenes as monomers for polymer synthesis indicates that bromomethyl derivatives can lead to higher yields and molecular weights, suggesting that this compound could be a valuable monomer for polymer synthesis . Additionally, the total synthesis of a biologically active natural product involved a bromomethyl-substituted benzene derivative, demonstrating the utility of such compounds in complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of methoxy groups can affect the compound's solubility and reactivity. For instance, the study of tetramethoxybenzene and its complex with tetracyanobenzene provided insights into the vibrational spectra and rotational barriers of methoxy groups, which could be relevant for understanding the properties of this compound . The electrochemistry and spectroelectrochemistry of small model star-shaped compounds, including triaryl-1-methoxybenzenes, have been investigated, suggesting that similar studies could be conducted on this compound to understand its redox behavior .

Scientific Research Applications

Polymer Synthesis

1-Bromo-3-(bromomethyl)-5-methoxybenzene is utilized in polymer synthesis. For instance, Uhrich et al. (1992) demonstrated the self-condensation of a similar compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with significant molecular weight. These polymers possess numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

The compound is also important in crystal structure analysis. Nestler, Schwarzer, and Gruber (2018) analyzed the crystal structures of anisole derivatives, including bis(bromomethyl) and bis(hydroxymethyl) compounds. They found that bromine atoms significantly influence the distances between aromatic moieties and contribute to different supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).

Fragrance Synthesis

In the field of fragrance synthesis, Scrivanti et al. (2008) demonstrated the use of similar compounds in catalyzing the coupling of β-methallyl alcohol with bromoanisoles to produce floral fragrances. This showcases the compound's potential in the creation of various aromatic products (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Liquid Crystal Development

Bertini et al. (2003) researched the reaction of pseudo-glucal with Grignard reagents derived from bromoanisoles, leading to the synthesis of chiral liquid crystals. This indicates the role of such compounds in developing materials with unique optical properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Photovoltaic Performance Enhancement

In the context of solar energy, Jin et al. (2016) synthesized a bromomethyl methoxybenzene derivative to improve the performance of polymer solar cells. The results showed enhanced power conversion efficiency, indicating the compound's importance in renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Drug Intermediate Synthesis

Nishimura and Saitoh (2016) employed a similar bromomethyl derivative in synthesizing a key intermediate for drug discoveries. Their work highlights the compound's utility in medicinal chemistry, streamlining synthetic processes for quicker drug development (Nishimura & Saitoh, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBXZQKIIWHFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483694 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59297-29-9 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)